![molecular formula C19H22O B12529692 [6-(Benzyloxy)hex-2-en-1-yl]benzene CAS No. 654068-35-6](/img/structure/B12529692.png)
[6-(Benzyloxy)hex-2-en-1-yl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-(Benzyloxy)hex-2-en-1-yl]benzene is an organic compound characterized by a benzene ring attached to a hex-2-en-1-yl chain, which is further substituted with a benzyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Benzyloxy)hex-2-en-1-yl]benzene typically involves the following steps:
Formation of the Hex-2-en-1-yl Chain: This can be achieved through the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with an alcohol in the presence of a base.
Coupling with Benzene: The final step involves coupling the hex-2-en-1-yl chain with benzene, which can be achieved through a Friedel-Crafts alkylation reaction using a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: [6-(Benzyloxy)hex-2-en-1-yl]benzene can undergo oxidation reactions, where the benzyloxy group is oxidized to form a benzaldehyde derivative.
Reduction: The compound can be reduced to form a saturated hexyl chain, resulting in [6-(Benzyloxy)hexyl]benzene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Saturated hexyl derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
[6-(Benzyloxy)hex-2-en-1-yl]benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [6-(Benzyloxy)hex-2-en-1-yl]benzene involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the hex-2-en-1-yl chain provides hydrophobic interactions. These interactions can modulate the activity of biological pathways and influence the compound’s overall effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
[6-(Methoxy)hex-2-en-1-yl]benzene: Similar structure but with a methoxy group instead of a benzyloxy group.
[6-(Ethoxy)hex-2-en-1-yl]benzene: Similar structure but with an ethoxy group instead of a benzyloxy group.
[6-(Phenoxy)hex-2-en-1-yl]benzene: Similar structure but with a phenoxy group instead of a benzyloxy group.
Uniqueness
[6-(Benzyloxy)hex-2-en-1-yl]benzene is unique due to the presence of the benzyloxy group, which imparts specific electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with other molecules, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
654068-35-6 |
|---|---|
Formule moléculaire |
C19H22O |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
6-phenylhex-4-enoxymethylbenzene |
InChI |
InChI=1S/C19H22O/c1(5-11-18-12-6-3-7-13-18)2-10-16-20-17-19-14-8-4-9-15-19/h1,3-9,12-15H,2,10-11,16-17H2 |
Clé InChI |
YCJLYQUUILUVHM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC=CCCCOCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


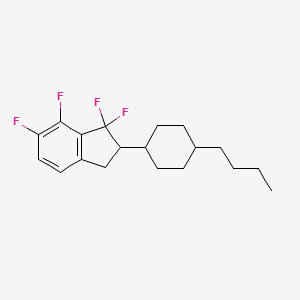
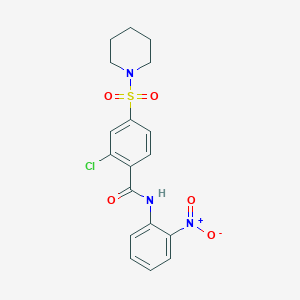
![4-[(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-1-propylquinolin-1-ium](/img/structure/B12529631.png)
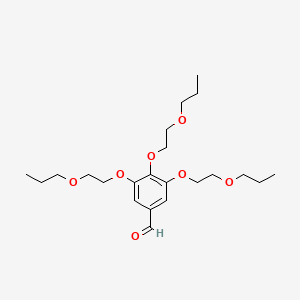
![Pyrazolo[1,5-a]pyrimidine-3-carboxamide,(5S)-N-[1-ethyl-1-(4-methylphenyl)propyl]-4,5,6,7-tetrahydro-7,7-dimethyl-5-phenyl-hydrochloride](/img/structure/B12529645.png)

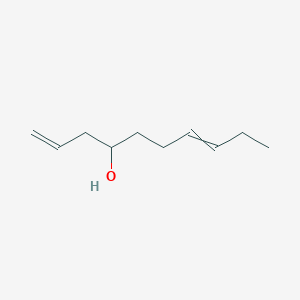

![([1,2'-Binaphthalen]-1'-yl)(naphthalen-1-yl)methanone](/img/structure/B12529674.png)
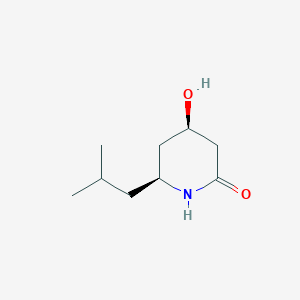
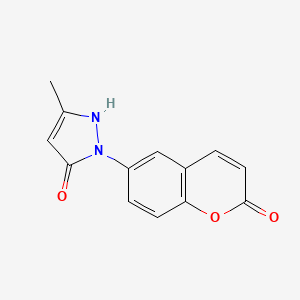
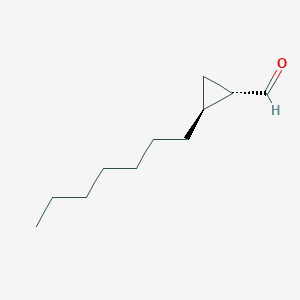
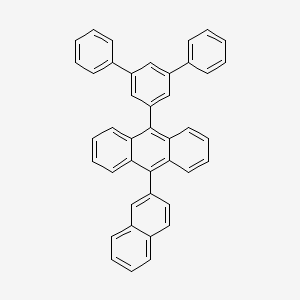
![1-[4-(4-Methylphenyl)phenyl]-3-nitrobenzene](/img/structure/B12529709.png)
